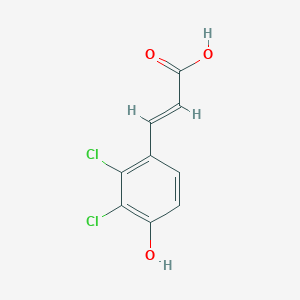
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-(2,3-Dichloro-4-hydroxyphenyl)propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the hydroxyl group, which can scavenge free radicals and prevent oxidative damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with only one chlorine atom and an acetic acid moiety instead of acrylic acid.
3,5-Dichloro-4-hydroxycinnamic acid: Similar structure with two chlorine atoms but different positioning on the phenyl ring.
Uniqueness
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is unique due to the specific positioning of the chlorine atoms and the presence of the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H6Cl2O3 |
|---|---|
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
(E)-3-(2,3-dichloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4,12H,(H,13,14)/b4-2+ |
Clé InChI |
JDAMUMRWDTZPLO-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)Cl)O |
SMILES canonique |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


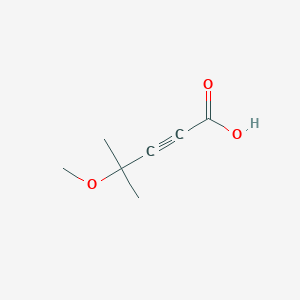
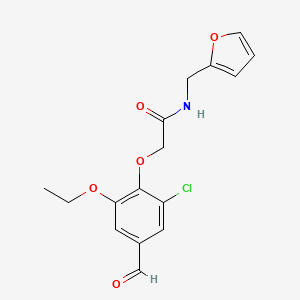
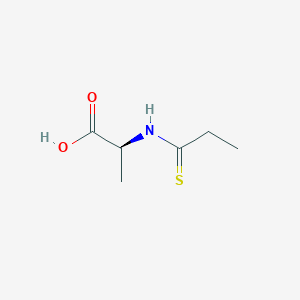
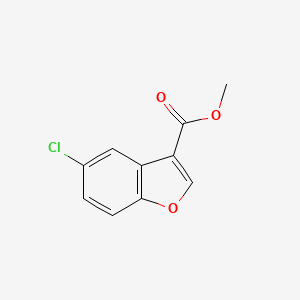
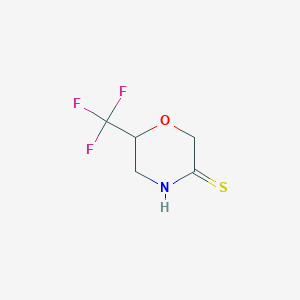


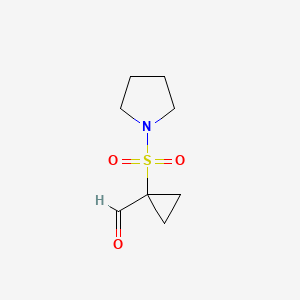

![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
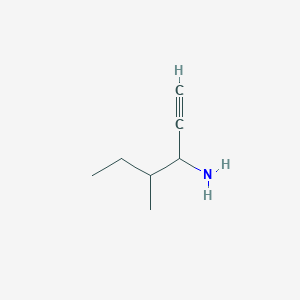
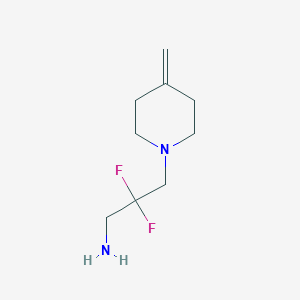
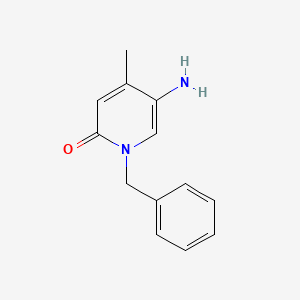
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
